![molecular formula C14H13N5O2S2 B498339 2-[(5-苄基-1,3,4-噁二唑-2-基)硫基]-N-(5-甲基-1,3,4-噻二唑-2-基)乙酰胺 CAS No. 892019-24-8](/img/structure/B498339.png)

2-[(5-苄基-1,3,4-噁二唑-2-基)硫基]-N-(5-甲基-1,3,4-噻二唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

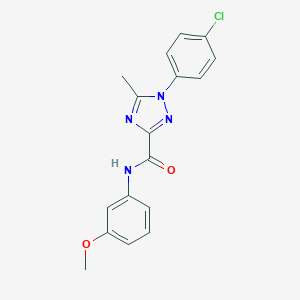

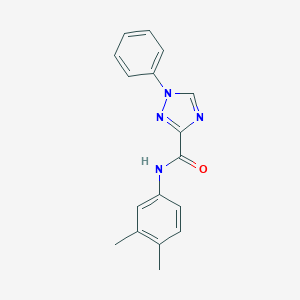

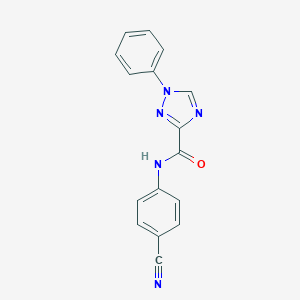

The compound “2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” is a type of oxadiazole derivative . Oxadiazole derivatives are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions starting from phenyl acetic acid, which is converted into 5-benzyl-1,3,4-oxadiazole-2-thione . This intermediate oxadiazole is then reacted with chloroacetyl derivatives of phenols and anilines to afford the title oxadiazole derivatives .Molecular Structure Analysis

The molecular structure of this compound includes an oxadiazole ring attached to a thiadiazole ring via a sulfanyl-acetamide linker . The benzyl group is attached to the oxadiazole ring, and the methyl group is attached to the thiadiazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of an oxadiazole ring, followed by the reaction of the intermediate with chloroacetyl derivatives .科学研究应用

药物代谢和药代动力学

对相关化合物(如各种乙酰胺和磺胺类药物)的代谢和药代动力学的研究突显了理解这些物质在体内如何被处理的重要性。例如,研究已经阐明了像乙酰唑胺这样具有利尿和抗惊厥特性的磺胺类药物的代谢途径和排泄特征。这些调查对于确定药理药物的安全性和有效性至关重要(Horton, 2014)。

治疗应用

与2-[(5-苄基-1,3,4-噁二唑-2-基)硫基]-N-(5-甲基-1,3,4-噻二唑-2-基)乙酰胺结构相关的化合物的治疗潜力是另一个感兴趣的领域。例如,苯硝唑的临床应用作为一种抗寄生虫药物展示了类似化合物如何可以用于治疗查加斯病等疾病,突显了这些化学物质的潜在医学应用(Raaflaub, 1980)。

安全性和毒性研究

了解化合物的安全性概况对于它们在医学中的潜在应用至关重要。对相关化合物的毒性、副作用和安全剂量范围的调查为开发新药物提供了宝贵的数据。例如,对对乙酰氨基酚代谢的研究揭示了识别和表征代谢物以评估药物安全性的重要性(Mrochek et al., 1974)。

作用机制

属性

IUPAC Name |

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S2/c1-9-16-18-13(23-9)15-11(20)8-22-14-19-17-12(21-14)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBJVVUWHOJWMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101120549 |

Source

|

| Record name | N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-[[5-(phenylmethyl)-1,3,4-oxadiazol-2-yl]thio]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101120549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

892019-24-8 |

Source

|

| Record name | N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-[[5-(phenylmethyl)-1,3,4-oxadiazol-2-yl]thio]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=892019-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-[[5-(phenylmethyl)-1,3,4-oxadiazol-2-yl]thio]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101120549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B498262.png)

![methyl 4-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B498268.png)

![methyl 2-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B498271.png)

![1-(4-chlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B498272.png)